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molecular formula C13H15NO2S B8410286 4-(Pyrrolidin-1-yl)-1-benzothiopyran-1,1(2H)-dione CAS No. 56205-22-2

4-(Pyrrolidin-1-yl)-1-benzothiopyran-1,1(2H)-dione

Cat. No. B8410286
M. Wt: 249.33 g/mol
InChI Key: NPIJJPWBTBZPBB-UHFFFAOYSA-N
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Patent
US04007203

Procedure details

A mixture of 9.8 g. (0.05 mole) of thiochroman-4-one 1,1-dioxide, 5.3 g. (0.075 mole) of pyrrolidine, and 150 ml. of benzene was placed in a flask equipped with a Dean-Stark water separator and was refluxed for 4 hr. The precipitate (4.9 g.) which separated on standing at room temperature was collected. Concentration to one-fourth the original volume gave an additional 5.0 g. These crops were combined and recrystallized from benzene to give 8.0 g. of product, m.p. 154°-157° dec.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0.075 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1(=[O:13])(=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=O)[CH2:3][CH2:2]1.[NH:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1.C1C=CC=CC=1>O>[N:14]1([C:4]2[C:5]3[CH:6]=[CH:7][CH:8]=[CH:9][C:10]=3[S:1](=[O:13])(=[O:12])[CH2:2][CH:3]=2)[CH2:18][CH2:17][CH2:16][CH2:15]1

Inputs

Step One
Name
Quantity
0.05 mol
Type
reactant
Smiles
S1(CCC(C2=CC=CC=C12)=O)(=O)=O
Step Two
Name
Quantity
0.075 mol
Type
reactant
Smiles
N1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 9.8 g
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 4 hr
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The precipitate (4.9 g.) which separated
CUSTOM
Type
CUSTOM
Details
on standing at room temperature
CUSTOM
Type
CUSTOM
Details
was collected
CONCENTRATION
Type
CONCENTRATION
Details
Concentration to one-fourth the original volume
CUSTOM
Type
CUSTOM
Details
gave an additional 5.0 g
CUSTOM
Type
CUSTOM
Details
recrystallized from benzene
CUSTOM
Type
CUSTOM
Details
to give 8.0 g

Outcomes

Product
Name
Type
Smiles
N1(CCCC1)C1=CCS(C2=C1C=CC=C2)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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